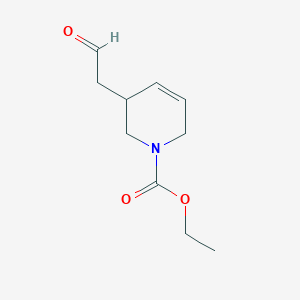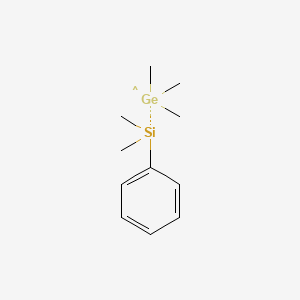![molecular formula C12H14O4 B14150859 2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate CAS No. 91520-02-4](/img/structure/B14150859.png)
2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate: is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methoxy group, an oxirane (epoxide) ring, and an acetate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 2-methoxyphenol.
Epoxidation: The phenol derivative undergoes an epoxidation reaction to introduce the oxirane ring. This can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Acetylation: The final step involves the acetylation of the epoxide intermediate using acetic anhydride in the presence of a catalyst like pyridine to yield [2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetate ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2-methoxy-6-(formylmethyl)phenyl acetate or 2-methoxy-6-(carboxymethyl)phenyl acetate.
Reduction: Formation of 2-methoxy-6-(2,3-dihydroxypropyl)phenyl acetate.
Substitution: Formation of derivatives like 2-methoxy-6-(aminomethyl)phenyl acetate or 2-methoxy-6-(thiomethyl)phenyl acetate.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly those containing epoxide and ester functionalities.
Biology:
Biochemical Studies: It can be used as a probe in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides and esters.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of [2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
[2-methoxy-1-methylethyl acetate]: This compound shares the methoxy and acetate ester groups but lacks the oxirane ring, making it less reactive.
[2-methoxy-6-(hydroxymethyl)phenyl acetate]: This compound has a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.
[2-methoxy-6-(chloromethyl)phenyl acetate]:
Uniqueness: The presence of the oxirane ring in [2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate distinguishes it from similar compounds, providing unique reactivity and potential applications in various fields. The combination of methoxy, oxirane, and acetate ester groups makes it a versatile compound for synthetic and research purposes.
Propriétés
Numéro CAS |
91520-02-4 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
[2-methoxy-6-(oxiran-2-ylmethyl)phenyl] acetate |
InChI |
InChI=1S/C12H14O4/c1-8(13)16-12-9(6-10-7-15-10)4-3-5-11(12)14-2/h3-5,10H,6-7H2,1-2H3 |
Clé InChI |
VNQJMZBKONNKHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC=C1OC)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


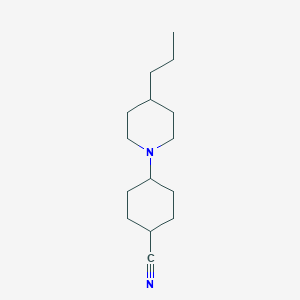
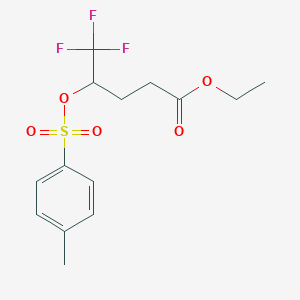
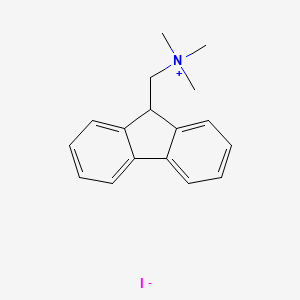
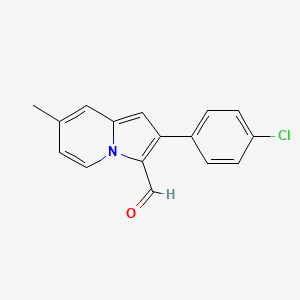
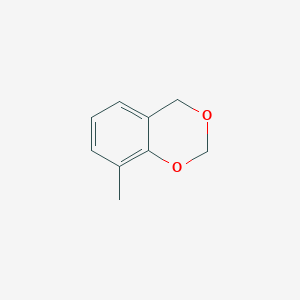
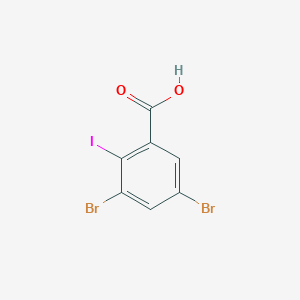
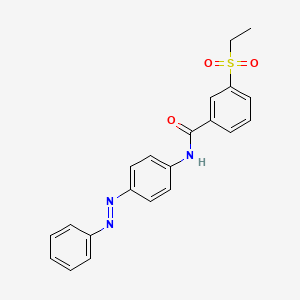


![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
